molecular formula C10H11ClN4S B353674 {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine CAS No. 893778-98-8

{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine

Cat. No.: B353674
CAS No.: 893778-98-8
M. Wt: 254.74g/mol
InChI Key: AVHQHMUQWGSLMD-UHFFFAOYSA-N
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Description

{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.

    Attachment of the Triazole to the Phenyl Ring: The triazole moiety is then attached to the phenyl ring through a nucleophilic substitution reaction, often using a suitable base and solvent.

    Introduction of the Chloro Group: The chloro group is introduced via electrophilic substitution, using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Labeling: Utilized in the labeling of proteins for research purposes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

    Agriculture: Used in the formulation of agrochemicals.

    Textiles: Employed in the dyeing and finishing of textiles.

Mechanism of Action

The mechanism of action of {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the chloro group can participate in halogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {5-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine
  • {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]benzylamine
  • {5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}methanol

Uniqueness

{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and triazole moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-chloro-2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4S/c1-6-13-14-10(15(6)2)16-9-4-3-7(11)5-8(9)12/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHQHMUQWGSLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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